

Resolving solubility issues with (2-Hydroxyethyl)iminodiacetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Hydroxyethyl)iminodiacetic acid

Cat. No.: B1293583

[Get Quote](#)

Technical Support Center: (2-Hydroxyethyl)iminodiacetic Acid

Welcome to the technical support center for **(2-Hydroxyethyl)iminodiacetic acid** (HEIDA). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and handling of this compound in an experimental setting.

Frequently Asked Questions (FAQs)

Q1: What is **(2-Hydroxyethyl)iminodiacetic acid** and what are its primary applications in research?

(2-Hydroxyethyl)iminodiacetic acid, also known as HEIDA, is a biodegradable, strong metal chelating agent.^{[1][2][3][4]} It is structurally similar to nitrilotriacetic acid (NTA).^{[1][2][3][4]} In research, it is primarily used to form stable complexes with metal ions, making it valuable in studies where the concentration of specific metal ions needs to be controlled.^[5] This includes applications in biochemistry, drug development, and environmental chemistry. It is an amino dicarboxylic acid and a derivative of glycine.^{[1][2][6]}

Q2: What are the key chemical properties of **(2-Hydroxyethyl)iminodiacetic acid**?

HEIDA is a white, fine crystalline powder with the following properties:^{[1][2]}

Property	Value
Molecular Formula	C ₆ H ₁₁ NO ₅
Molecular Weight	177.16 g/mol
Melting Point	178 °C
Water Solubility	18.61 g/L at 25°C[2]
pKa ₁	2.2
pKa ₂	8.65

Q3: Why am I having trouble dissolving **(2-Hydroxyethyl)iminodiacetic acid**?

Solubility issues with HEIDA often stem from its zwitterionic nature, possessing both acidic carboxyl groups and a basic amino group.[7] Its solubility is significantly influenced by the pH of the solvent.[7] At its isoelectric point, the pH at which the net charge of the molecule is zero, its solubility is at its minimum. To enhance solubility, it is crucial to adjust the pH of the solution.

Q4: How can I improve the solubility of **(2-Hydroxyethyl)iminodiacetic acid** in aqueous solutions?

To improve solubility, you can adjust the pH of your aqueous solvent.

- Acidic Conditions: Adding a small amount of acid (e.g., HCl) will protonate the carboxyl groups, resulting in a positively charged molecule that is more soluble in water.
- Basic Conditions: Adding a base (e.g., NaOH) will deprotonate the amino group, leading to a negatively charged molecule that is also more soluble in water. A known solubility is 50 mg/mL in 0.1 M NaOH.[2]

Q5: Can I dissolve **(2-Hydroxyethyl)iminodiacetic acid** in organic solvents?

Due to its polar nature, HEIDA is generally more soluble in polar solvents like water.[7] Its solubility in common organic solvents is limited. For applications requiring an organic solvent, it is advisable to first dissolve the HEIDA in an aqueous solution with adjusted pH and then mix it with the desired miscible organic solvent.

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Cloudy solution or visible precipitate after adding HEIDA to water.	The pH of the water is close to the isoelectric point of HEIDA, minimizing its solubility.	Adjust the pH of the solution. Add a small amount of a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise while stirring until the solution becomes clear.
Precipitation occurs when adding a concentrated HEIDA stock solution to a buffer (e.g., PBS).	"Solvent shock" or a significant change in pH upon dilution. The buffer's pH may be close to HEIDA's isoelectric point, or the buffer components may interact with HEIDA.	Prepare the HEIDA stock solution in the same buffer as the final experimental medium, if possible. Alternatively, add the concentrated stock solution slowly to the final buffer while vortexing or stirring vigorously to ensure rapid and even dispersion. Consider preparing a more dilute stock solution.
The dissolved HEIDA precipitates out of solution over time.	The solution is supersaturated, or there has been a change in temperature or pH (e.g., due to CO ₂ absorption from the air).	Ensure the final concentration is below the solubility limit at the storage temperature. Store the solution in a tightly sealed container to prevent changes in pH. If precipitation occurs upon refrigeration, gently warm the solution and mix before use.
Incomplete dissolution even after pH adjustment.	The concentration of HEIDA exceeds its solubility limit in the chosen solvent and conditions.	Increase the volume of the solvent to prepare a more dilute solution. For highly concentrated solutions, consider using a stronger base (e.g., 1 M NaOH) for initial dissolution, followed by careful neutralization.

Experimental Protocols

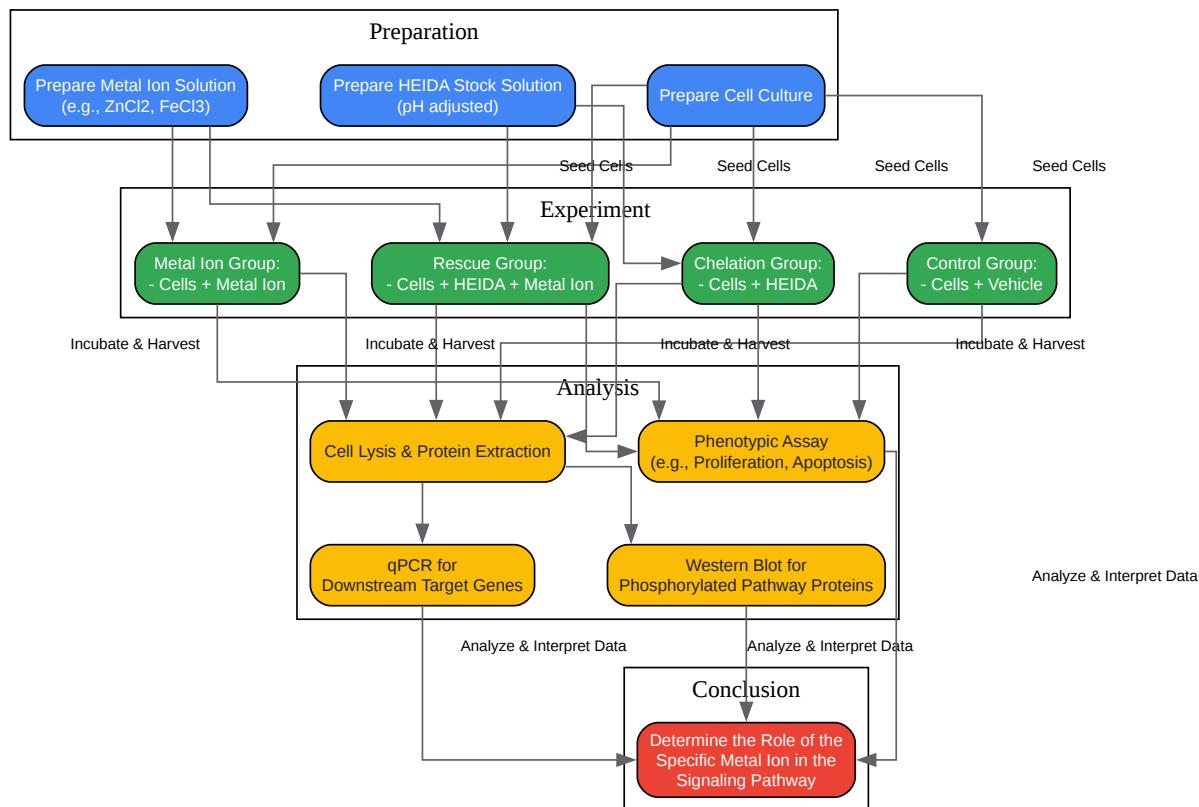
Preparation of a 100 mM Stock Solution of (2-Hydroxyethyl)iminodiacetic Acid (pH 7.4)

This protocol describes the preparation of a 100 mM aqueous stock solution of HEIDA, adjusted to a physiological pH.

Materials:

- **(2-Hydroxyethyl)iminodiacetic acid** (MW: 177.16 g/mol)
- Deionized water
- 1 M Sodium Hydroxide (NaOH) solution
- 1 M Hydrochloric Acid (HCl) solution
- Calibrated pH meter
- Stir plate and stir bar
- Volumetric flask

Procedure:

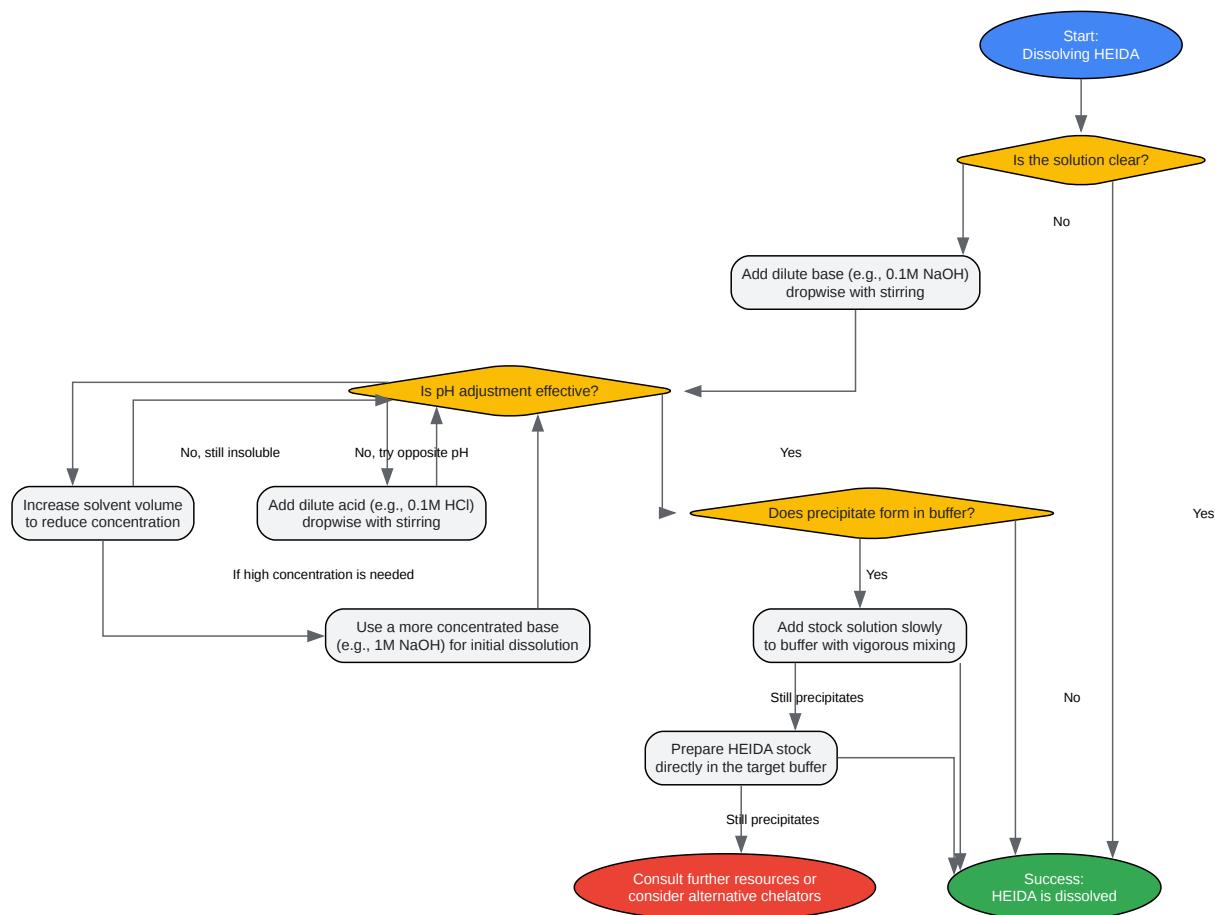

- Weigh the HEIDA: Weigh out 1.7716 g of **(2-Hydroxyethyl)iminodiacetic acid** for a final volume of 100 mL.
- Initial slurry: Add the weighed HEIDA to a beaker containing approximately 80 mL of deionized water. The powder will likely not dissolve completely at this stage and will form a slurry.
- pH Adjustment:
 - Place the beaker on a stir plate and begin stirring.

- Slowly add 1 M NaOH dropwise to the slurry. The HEIDA will begin to dissolve as the pH increases.
- Monitor the pH continuously with a calibrated pH meter.
- Continue adding NaOH until all the HEIDA has dissolved and the pH is slightly above 7.4.
- If the pH overshoots, carefully add 1 M HCl dropwise to bring the pH back to 7.4.
- Final Volume Adjustment: Once the HEIDA is fully dissolved and the pH is stable at 7.4, transfer the solution to a 100 mL volumetric flask.
- QS to Final Volume: Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask. Add deionized water to the flask until the bottom of the meniscus reaches the 100 mL mark.
- Sterilization and Storage:
 - Filter-sterilize the solution through a 0.22 μ m filter into a sterile container.
 - Store the stock solution at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C.

Visualizations

Logical Workflow for Investigating the Effect of Metal Ion Chelation on a Signaling Pathway

(2-Hydroxyethyl)iminodiacetic acid is not a direct participant in signaling pathways but is a valuable tool to study the role of metal ions in such pathways. The following diagram illustrates a typical experimental workflow.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for using HEIDA to study metal-dependent signaling.

Troubleshooting Logic for HEIDA Solubility Issues

This diagram outlines a step-by-step process for addressing common solubility problems with **(2-Hydroxyethyl)iminodiacetic acid**.

[Click to download full resolution via product page](#)

Caption: Troubleshooting flowchart for dissolving HEIDA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. solubilityofthings.com [solubilityofthings.com]
- 2. N-(2-HYDROXYETHYL)IMINODIACETIC ACID CAS#: 93-62-9 [m.chemicalbook.com]
- 3. N-(2-HYDROXYETHYL)IMINODIACETIC ACID | 93-62-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. US5817613A - Amino nitrile intermediate for the preparation of 2-hydroxyethyl iminodiacetic acid - Google Patents [patents.google.com]
- 6. chembk.com [chembk.com]
- 7. (2-Hydroxyethyl)iminodiacetic acid | C6H11NO5 | CID 7152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Resolving solubility issues with (2-Hydroxyethyl)iminodiacetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1293583#resolving-solubility-issues-with-2-hydroxyethyl-iminodiacetic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com